2-(2-chloro-6-fluorophenyl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide
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Overview
Description
2-(2-chloro-6-fluorophenyl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route involves the reaction of 2-chloro-6-fluorobenzaldehyde with (4-methoxyphenyl)acetonitrile under base-catalyzed conditions to form an intermediate, which is then further reacted to introduce the triazole ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-6-fluorophenyl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloro and fluoro groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
2-(2-chloro-6-fluorophenyl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a thrombin inhibitor, which could have implications in the treatment of blood clot-related disorders.
Biological Research: Its unique structure makes it a candidate for studying interactions with various biological targets, including enzymes and receptors.
Industrial Applications: The compound’s chemical properties may be leveraged in the development of new materials or as intermediates in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide involves its interaction with specific molecular targets, such as thrombin. The compound binds to the active site of thrombin, inhibiting its activity and preventing the formation of blood clots . This interaction is mediated by the unique structural features of the compound, which allow it to fit precisely into the enzyme’s active site.
Comparison with Similar Compounds
Similar Compounds
2-(2-chloro-6-fluorophenyl)acetamides: These compounds share a similar core structure but may have different substituents, affecting their biological activity and chemical properties.
N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide:
Uniqueness
The uniqueness of 2-(2-chloro-6-fluorophenyl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide lies in its specific combination of functional groups and its potential as a thrombin inhibitor. This makes it a valuable compound for further research and development in medicinal chemistry and related fields.
Properties
Molecular Formula |
C19H18ClFN4O2 |
---|---|
Molecular Weight |
388.8 g/mol |
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]acetamide |
InChI |
InChI=1S/C19H18ClFN4O2/c1-27-13-8-5-12(6-9-13)7-10-17-22-19(25-24-17)23-18(26)11-14-15(20)3-2-4-16(14)21/h2-6,8-9H,7,10-11H2,1H3,(H2,22,23,24,25,26) |
InChI Key |
WXRHRNDHTADGQN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2=NC(=NN2)NC(=O)CC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
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